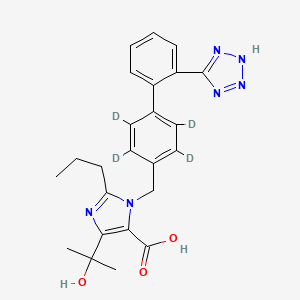
Olmesartan D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Formulation and Evaluation of Olmesartan Medoxomil Tablets
The compound Olmesartan D4 has been used in the formulation of tablets prepared by the direct compression method . The main objective of this application is to ensure a high dissolution rate of the active ingredient . A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient . The tablets met pharmacopoeia specifications for content uniformity, breaking strength, friability, and disintegration time .
Treatment of Hypertension
Olmesartan D4 is used in the treatment of hypertension . Hypertension is defined as an increase in systolic (SBP) and diastolic (DBP) blood pressure levels considered normal (SBP > 120 mmHg and DBP > 80 mmHg) . Treatment is aimed at reducing morbidity and mortality rates associated with hypertension .
Antihypertensive Drugs
The 2018 European guidelines recommend five main classes of antihypertensive drugs: angiotensin-converting enzyme inhibitors (ACE inhibitors), angiotensin II receptor antagonists (ARA-II), β-adrenoblockers (BAB), calcium channel blockers (CCBs) and diuretics . Olmesartan D4 falls under the class of ARA-II or “sartans” which potently and selectively block angiotensin II AT1 receptors resulting in vasodilation, decreased vasopressin secretion and aldosterone secretion .
Enhancement of Saturation Solubility and In Vivo Oral Bioavailability
The nanocrystal approach has been investigated for the enhancement of saturation solubility and in vivo oral bioavailability of Olmesartan D4 . The formulation was developed using a combination of size reduction techniques like antisolvent precipitation and high-pressure homogenization .
Wirkmechanismus
Biochemical Pathways
Olmesartan affects the RAAS, which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, olmesartan inhibits negative regulatory feedback within the RAAS, contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Oral administration of olmesartan has been shown to reach peak plasma concentration after 1-3 hours . The pharmacokinetic profile of olmesartan is nearly linear and dose-dependent under the therapeutic range . The steady-state level of olmesartan is achieved after repeated administration .
Result of Action
The molecular and cellular effects of olmesartan’s action include a significant reduction in intracellular reactive oxygen species (ROS) production, reduced cytotoxicity, and decreased vascular endothelial growth factor (VEGF) secretion . These
Eigenschaften
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-ZGAVCIBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olmesartan D4 | |
Q & A
Q1: Why is Olmesartan D4 used as an internal standard for olmesartan quantification?
A: Olmesartan D4 is a deuterated form of olmesartan, meaning it possesses the same chemical structure with the exception of four hydrogen atoms substituted by deuterium atoms. This isotopic substitution results in a slightly different mass, allowing for its differentiation from olmesartan during mass spectrometry analysis. Importantly, Olmesartan D4 maintains very similar chemical behavior to olmesartan, ensuring comparable extraction recovery and ionization efficiency during sample preparation and analysis [, ]. This similarity makes it an ideal internal standard, correcting for potential variations during sample processing and enhancing the accuracy and reliability of olmesartan quantification.
Q2: What types of chromatography columns and mobile phases were used in the studies to achieve separation of olmesartan and Olmesartan D4 from other compounds?
A: Both studies employed reversed-phase liquid chromatography for compound separation. The first study utilized an XTerra RP18 column (4.6 × 150 mm, 5 µm) with a mobile phase comprising 2 mM ammonium formate buffer (pH 3.50 ± 0.10 with formic acid) and acetonitrile (30:70, v/v) []. The second study used a Synergi MAX RP-18A column (4.6 × 150 mm, 4 μm) with a mobile phase consisting of 0.2% formic acid solution and acetonitrile (30:70, v/v) []. These specific combinations of stationary and mobile phases facilitated effective separation of olmesartan, Olmesartan D4, and other analytes in the samples, allowing for accurate quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)
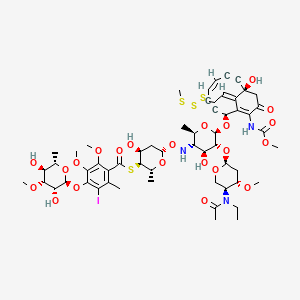
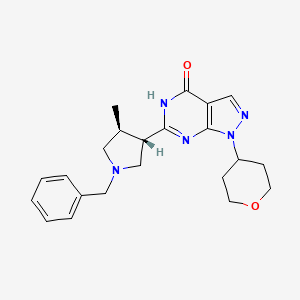

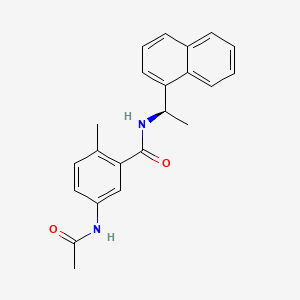
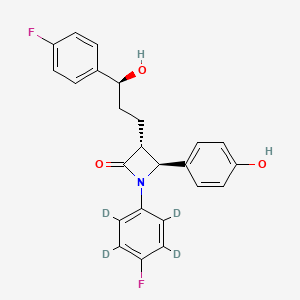

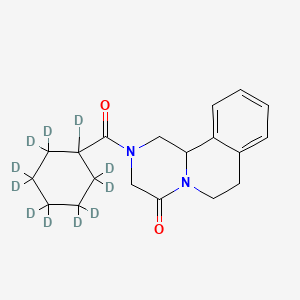
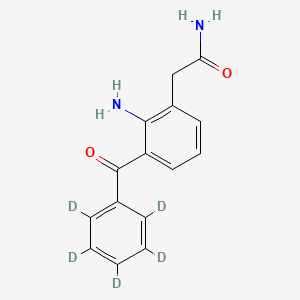
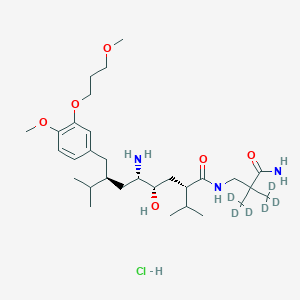

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)